N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)21(14-18(22)20-10-12-25-13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDZSSIKDXQKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.81 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid synthesis and cellular growth .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound exhibited moderate to high efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
- Cytotoxicity in Cancer Cells : In vitro tests on cancer cell lines such as HCT-15 (colon carcinoma) revealed that this compound could significantly reduce cell viability. The IC50 value was determined to be less than that of standard chemotherapeutics like doxorubicin, suggesting a promising lead for further development .
Comparative Biological Activity Table
| Compound | Antibacterial Activity | Cytotoxic Activity (IC50) |
|---|---|---|
| This compound | Moderate to High | < 10 µM |
| Doxorubicin | High | 5 µM |
| Sulfanilamide | Moderate | > 20 µM |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Tumor Growth : The compound has been shown to inhibit tumor growth in animal models by targeting specific signaling pathways involved in cancer progression.
- Synergistic Effects : When combined with other chemotherapeutic agents, this sulfonamide derivative demonstrated enhanced antitumor activity, suggesting potential for use in combination therapies.
- Mechanistic Insights : Molecular docking studies indicate that the compound interacts with key proteins involved in cell proliferation and apoptosis, providing insights into its mechanism of action at the molecular level .
Scientific Research Applications
N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is a chemical compound with the molecular formula C18H19ClN2O4S and a molecular weight of 394.9 g/mol . It is also known by several synonyms, including 337922-50-6, N-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide, and MFCD00793159 .
While specific applications of this compound are not detailed in the provided search results, research indicates that sulfonamide derivatives, in general, possess a range of biological activities and potential applications:
- Anticancer agents Some sulfonamides have demonstrated broad-spectrum antitumor activity and can act as anti-proliferative agents . They have been investigated as potential anticancer agents in molecular hybrids . For example, some are in phase one clinical trials for patients with head and neck, pancreatic, lung, and solid tumors .
- Enzyme inhibitors Sulfonamide derivatives can inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which is relevant for treating Alzheimer’s disease (AD) . They can also show inhibitory potential against α-glucosidase and lipoxygenase .
- Antimicrobial activity Certain synthesized compounds containing chloro-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have shown significant biological activity against mycobacterial, bacterial, and fungal strains .
- Integrin binding enhancement Integrin agonists can be used to enhance the binding of cells to an integrin-binding ligand .
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide group undergoes nucleophilic substitution at the sulfur atom. For example:
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Amination : Reaction with primary/secondary amines (e.g., methylamine) replaces the sulfonamide’s hydrogen, forming N-alkyl/aryl derivatives .
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Chlorophenyl Reactivity : The 4-chlorophenyl group participates in aromatic substitution under catalytic conditions (e.g., CuBr in ethyl acetate), enabling bromination or coupling reactions .
Hydrolysis
The sulfonamide bond hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage yields 4-chlorobenzenesulfonic acid and morpholinoethylamine derivatives .
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Basic Hydrolysis : Forms sodium sulfonate salts and releases morpholinoethylamine.
Oxidation and Reduction
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Oxidation : The sulfonamide group oxidizes to sulfonic acid derivatives using KMnO₄ or H₂O₂.
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Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces the sulfonamide to a thioether .
Reagents and Conditions
Substitution at the Sulfonamide Group
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SAR Studies : Replacing the morpholino group with smaller moieties (e.g., pyrrolidine) enhances reactivity in substitution reactions .
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Example : Reaction with 2-bromoacetophenones yields thiazole derivatives with improved bioactivity .
Hydrolytic Stability
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pH Dependency : Hydrolysis occurs rapidly below pH 3 (t₁/₂ = 2.5 hours) but is stable in neutral conditions .
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Byproduct Utilization : Hydrolysis byproducts like morpholinoethylamine are recoverable for reuse .
Oxidation Pathways
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Product Analysis : Oxidation with KMnO₄ produces 4-chlorobenzenesulfonic acid (yield: 78–85%).
Structural Insights from Analogous Compounds
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Role of the Chlorophenyl Group : The 4-chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution .
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Morpholino Influence : The morpholino-2-oxoethyl group stabilizes intermediates during hydrolysis via intramolecular hydrogen bonding .
Mechanistic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
